molecular formula C20H14O B3033041 [1,1'-Binaphthalen]-2-ol CAS No. 73572-12-0

[1,1'-Binaphthalen]-2-ol

Cat. No. B3033041
CAS RN: 73572-12-0
M. Wt: 270.3 g/mol
InChI Key: DVWQNBIUTWDZMW-UHFFFAOYSA-N
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Patent
US05306844

Procedure details

On the other hand, 2.7 g of (+)-binaphthol (VII) ([α]D20, +21.0° (C=0.55, tetrahydrofuran)) which was obtained by silica gel chromatography of the filtrate obtained when the clathrate compound was separated and 2.19 g of (-)-(S,S)-tartaric acid diamide (X) were dissolved in the above-described mixed solvent, and thus-obtained solution was allowed to stand for 12 hours at room temperature. The crystallized crystal was recrystallized once to obtain 2.70 g of a clathrate compound (colorless prismatic crystal: mp, 150-151° C.; [α]D20, -43.9° (CHCl3)) containing (-)-tartaric acid diamide (X) and (+)-naphthol (XI) in a ratio of 1 : 1. The obtained crystal was subjected to column chromatography to obtain 1.48 g of (+)-binaphthol (VII) ([α]D20, +36.5° (C=1.3, tetrahydrofuran)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](N)(=O)[C@H:2]([C@@H:4]([C:6](N)=[O:7])O)O.[C:11]1(O)[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1>>[C:14]1([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[C:6]([OH:7])=[CH:4][CH:2]=[C:1]2[C:13]=1[CH:12]=[CH:11][CH:20]=[CH:19]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)N)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.